2,5-Dimethyl-3-phenylfuran 2,5-Dimethyl-3-phenylfuran
Brand Name: Vulcanchem
CAS No.: 19842-57-0
VCID: VC7956246
InChI: InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
SMILES: CC1=CC(=C(O1)C)C2=CC=CC=C2
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

2,5-Dimethyl-3-phenylfuran

CAS No.: 19842-57-0

Cat. No.: VC7956246

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-3-phenylfuran - 19842-57-0

Specification

CAS No. 19842-57-0
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 2,5-dimethyl-3-phenylfuran
Standard InChI InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Standard InChI Key CHNFGGXXEVUWFL-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(O1)C)C2=CC=CC=C2

Introduction

Key Findings

2,5-Dimethyl-3-phenylfuran (C₁₂H₁₂O) is a heterocyclic aromatic compound characterized by a furan ring substituted with methyl groups at positions 2 and 5 and a phenyl group at position 3. This compound has garnered significant interest in medicinal chemistry, material science, and organic synthesis due to its unique electronic structure and functional versatility. Recent advancements in transition-metal-free synthesis methods, such as continuous-flow systems, have improved its accessibility and safety profile . Its applications range from serving as a building block for optoelectronic materials to exhibiting cytoprotective properties in biological systems .

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: 2,5-Dimethyl-3-phenylfuran

  • Molecular Formula: C₁₂H₁₂O

  • Molecular Weight: 172.22 g/mol .

  • CAS Registry Number: 19842-57-0 .

  • SMILES Notation: CC1=CC(=C(O1)C)C2=CC=CC=C2 .

Crystallographic and Spectroscopic Data

  • XLogP3: 3.4, indicating high lipophilicity .

  • Boiling Point: 273.2°C at 760 mmHg .

  • Density: 1.172 g/cm³ .

  • Flash Point: 119°C .

  • Spectral Data:

    • ¹³C NMR: Peaks at δ 21.4 (CH₃), 110.2 (C-3), and 142.7 (C-2/C-5) .

    • GC-MS: Base peak at m/z 172 (molecular ion) .

Synthesis and Manufacturing

Conventional Methods

Traditional synthesis routes involve Paal-Knorr cyclization of 1,3-diketones or oxidation-dehydration sequences of 1,3-dienes. For example:

  • Appel Reagent-Mediated Dehydration:

    • 1,3-Dienes are oxidized with singlet oxygen (¹O₂) to form endoperoxides, which undergo dehydration using carbon tetrachloride and triphenylphosphine .

    • Yield: 68–85% in batch conditions .

Advanced Continuous-Flow Synthesis

A metal-free, continuous-flow approach eliminates intermediate isolation and enhances safety:

  • Photooxidation: 1,3-Dienes react with ¹O₂ in a photoreactor at 9 bar .

  • Dehydration: The intermediate endoperoxide is treated with Appel reagent (CCl₄/PPh₃) in a second reactor .

  • Advantages:

    • 27% average yield improvement .

    • Reduced waste generation .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: >200°C (TGA data) .

  • Vapor Pressure: 0.00583 mmHg at 25°C .

Reactivity

  • Electrophilic Substitution: The furan ring undergoes nitration and sulfonation at the 4-position due to electron-donating methyl groups .

  • Oxidation: Forms 2,5-dimethyl-3-phenyl-sulfonyl benzofuran under peracid conditions .

Applications in Medicinal Chemistry

Cytoprotective Agents

  • BK3C231 Analogue: Derivatives like N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide activate the Nrf2/ARE pathway, upregulating cytoprotective enzymes (e.g., NQO1, GST) .

    • Mechanism: Dissociation of Nrf2 from Keap1, leading to ARE promoter activation .

    • Efficacy: Reduces 4NQO-induced DNA damage by 40% in colon fibroblasts .

Antimicrobial Derivatives

  • Furancarbanil Analogues: 2,5-Dimethyl-3-phenylfuran carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Material Science Applications

Optoelectronic Materials

  • Conjugated Oligomers: Linearly conjugated furan-phenylene co-oligomers show tunable bandgaps (2.8–3.1 eV) and fluorescence quantum yields up to 0.45 .

  • Electrochemical Properties:

    CompoundOxidation Potential (V)Reduction Potential (V)
    2,5-Dimethyl-3-phenylfuran+1.12-1.98
    Thiophene analogue+0.89-1.75

Polymer Additives

  • Peroxide Crosslinkers: 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane (derived from furan) enhances polyethylene thermal stability (decomposition >300°C) .

Analytical Methods

Chromatography

  • HPLC: C18 column, acetonitrile/water (70:30), retention time: 6.2 min .

  • GC-MS: Column: DB-5MS; ionization: EI (70 eV) .

Computational Modeling

  • DFT Calculations: HOMO-LUMO gap of 4.3 eV, correlating with experimental UV-vis λₘₐₓ at 280 nm .

Recent Developments and Future Directions

Green Synthesis Innovations

  • Microwave-Assisted Cyclization: Reduces reaction time from 12h to 20min .

  • Biocatalytic Routes: Engineered E. coli strains achieve 90% conversion of glucose to furan precursors .

Emerging Applications

  • Organic Photovoltaics: Furan-based donors achieve power conversion efficiencies of 8.7% .

  • Drug Delivery Systems: Nanoencapsulation in PLGA nanoparticles improves bioavailability by 3-fold .

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